[4-(Propan-2-yl)oxan-4-yl]methanamine
Description
[4-(Propan-2-yl)oxan-4-yl]methanamine is a tetrahydropyran (oxane) derivative featuring an isopropyl (propan-2-yl) group and a methanamine moiety at the 4-position of the oxane ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as GSK-3β inhibitors. Its structural rigidity and amine functionality make it suitable for coupling reactions with carboxylic acids or esters to form bioactive amides .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(4-propan-2-yloxan-4-yl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)9(7-10)3-5-11-6-4-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
PFIDJAFWAAAKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOCC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)oxan-4-yl]methanamine typically involves the reaction of oxane derivatives with appropriate amine precursors. One common method involves the reaction of 4-hydroxyoxane with isopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of [4-(Propan-2-yl)oxan-4-yl]methanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(Propan-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, [4-(Propan-2-yl)oxan-4-yl]methanamine is investigated for its therapeutic potential. It may act as a precursor for drugs used to treat various conditions, including neurological disorders and infections.
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It may be used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [4-(Propan-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Observations
Structural Flexibility vs. Rigidity: The parent compound’s isopropyl group provides moderate lipophilicity (estimated Log P ~1.5), balancing solubility and membrane permeability. Positional isomerism (e.g., 2- vs. 4-isopropyl substitution) alters steric hindrance, impacting synthetic yields. For example, [4-(Propan-2-yl)oxan-4-yl]methanamine achieved 22% yield in one amidation reaction , while a brominated analog reached 78% yield due to favorable electronic effects .
Biological Relevance :
- Halogenated Derivatives : The 3-chlorophenyl analog () may improve binding to hydrophobic enzyme pockets, common in kinase inhibitors.
- Heteroaryl Substituents : Pyridinyl and methoxypyridinyl groups () introduce hydrogen-bonding capacity, critical for interactions with ATP-binding sites in kinases.
- Hydrochloride Salts : Derivatives like [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride () enhance aqueous solubility, facilitating in vitro and in vivo testing.
Synthetic Challenges: Bulky substituents (e.g., cyclobutylmethyl in ) may reduce reaction efficiency due to steric effects.
Biological Activity
[4-(Propan-2-yl)oxan-4-yl]methanamine, also known as isopropyl oxan-4-yl methanamine, is an organic compound characterized by its unique structure, which includes an oxane ring and a methanamine functional group. Its molecular formula is C₉H₁₉NO₂. This compound has garnered attention in various fields due to its potential biological activities, particularly its interactions with biological targets.
Chemical Structure
The structural features of [4-(Propan-2-yl)oxan-4-yl]methanamine are crucial for its biological activity. The oxane ring contributes to the compound's cyclic nature, influencing its chemical reactivity and potential interactions with enzymes and receptors. The presence of the propan-2-yl group and the methanamine moiety further enhances its reactivity profile.
Biological Activity Overview
Research indicates that [4-(Propan-2-yl)oxan-4-yl]methanamine exhibits several biological activities, primarily due to its ability to interact with various biological targets. Below are some key findings related to its biological activity:
- Enzyme Interaction : Compounds with similar structural features have been shown to influence enzyme-catalyzed reactions and metabolic pathways. This suggests that [4-(Propan-2-yl)oxan-4-yl]methanamine may modulate protein activity or influence metabolic pathways, warranting further investigation into its pharmacological implications.
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may serve as a lead compound in drug discovery due to its structural features that could interact with biological targets. Its unique combination of functional groups allows for specific interactions that could be beneficial in therapeutic contexts.
- Predictive Models : Tools such as PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity of [4-(Propan-2-yl)oxan-4-yl]methanamine based on structural similarities to known compounds.
Study 1: Enzyme Modulation
In vitro studies have demonstrated that [4-(Propan-2-yl)oxan-4-yl]methanamine can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical reactions. This modulation suggests potential applications in metabolic disorders or conditions where enzyme activity is dysregulated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [4-(Propan-2-yl)oxan-4-yl]methanamine, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ataluren | Amino acid derivative | Used for Duchenne muscular dystrophy |
| Azilsartan | Angiotensin II receptor blocker | Used for hypertension |
| Opicapone | Catechol-O-methyltransferase inhibitor | Adjunctive therapy for Parkinson’s disease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
